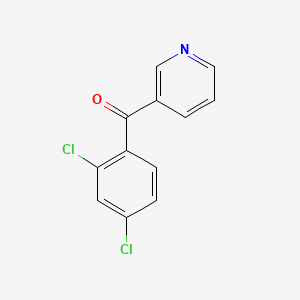

3-(2,4-Dichlorobenzoyl)pyridine

Overview

Description

3-(2,4-Dichlorobenzoyl)pyridine is a pyridine derivative functionalized with a 2,4-dichlorobenzoyl group at the 3-position. For example, derivatives such as 1-(2,4-dichlorobenzoyl)-3-methylthiourea and its iron(III) complex (Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III)) have been extensively studied for their anticancer activity and binding interactions with biological targets like ribonucleotide reductase . These analogs highlight the significance of the dichlorobenzoyl group in enhancing binding affinity and stability in drug-receptor complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)pyridine typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzoyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl pyridines with various functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products include oxides or amines depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated the potential of 3-(2,4-Dichlorobenzoyl)pyridine and its derivatives as effective anticancer agents. For instance, compounds derived from this structure have been shown to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of the JNK signaling pathway, leading to increased apoptosis in cancer cells .

1.2 Dual Inhibition of VEGFR-2 and c-MET

A notable application of pyridine derivatives is their ability to act as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-MET. These receptors are critical in tumor growth and metastasis. Compounds related to this compound have shown promising IC50 values against these targets, with some exhibiting potent cytotoxicity against MCF-7 cells . For example, compound 2n demonstrated an IC50 value of 18 nM against c-MET and 24 nM against VEGFR-2, indicating strong potential for further development as targeted chemotherapeutics .

Agrochemical Applications

2.1 Herbicidal Properties

Pyridine derivatives are also explored for their herbicidal properties. The incorporation of the 2,4-dichlorobenzoyl moiety enhances the herbicidal activity of pyridine compounds, making them suitable candidates for agricultural applications. Research indicates that these compounds can effectively control various weed species while exhibiting low toxicity to crops .

Antimicrobial Activity

3.1 Broad Spectrum Efficacy

The antimicrobial properties of this compound have been investigated with promising results. Studies show that this compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The structure-activity relationship (SAR) studies have highlighted modifications that can enhance its efficacy while reducing side effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of pyridine derivatives with 2,4-dichlorobenzoyl chloride under controlled conditions to ensure high yields and purity. The SAR studies indicate that variations in substituents on the pyridine ring can significantly affect biological activity, allowing for the optimization of compounds for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

This iron(III) complex, synthesized from 1-(2,4-dichlorobenzoyl)-3-methylthiourea, demonstrates superior binding affinity compared to its parent ligand and hydroxyurea, a known anticancer drug. Key findings include:

- Binding Affinity (ΔG) : The complex exhibits a ΔG of -7.76 kcal/mol, lower than the ligand (-6.82 kcal/mol) and hydroxyurea (-5.21 kcal/mol), indicating stronger receptor interaction .

- Hydrogen Bonding : The complex forms four hydrogen bonds with residues Arg 293, Ser 217, Thr 608, and Cys 428, enhancing stability .

- Bioavailability : High human intestinal absorption (HIA: 97.80%) and moderate Caco2 permeability (53.64%) suggest oral bioavailability .

Table 1: Comparative Binding Parameters

| Compound | ΔG (kcal/mol) | Inhibition Constant (µM) | Hydrogen Bonds | Hydrophobic Interactions |

|---|---|---|---|---|

| Bis-iron(III) complex | -7.76 | 2.11 | 4 | 12 |

| 1-(2,4-Dichlorobenzoyl)-3-methylthiourea | -6.82 | 9.85 | 2 | 7 |

| Hydroxyurea | -5.21 | 152.00 | 1 | 3 |

3-[5-(4-Chlorobenzyl)-1,2,4-Oxadiazol-3-yl]pyridine

This compound features a pyridine core linked to a chlorobenzyl-substituted oxadiazole ring. While biological data are unavailable, its structural similarity to pyridine-based pharmacophores suggests utility in antimicrobial or anticancer applications .

3-(5-Methyl-1,2,4-Oxadiazol-3-yl)pyridine

With a methyl-oxadiazole substituent, this derivative lacks the electron-withdrawing chlorine atoms present in 3-(2,4-dichlorobenzoyl)pyridine. The methyl group may reduce electrophilicity and binding potency compared to dichlorobenzoyl analogs, though its simpler structure could improve synthetic accessibility .

Table 2: Structural and Functional Group Comparisons

| Compound | Key Substituent | Electronic Effects | Potential Applications |

|---|---|---|---|

| This compound | 2,4-Dichlorobenzoyl | Strong electron-withdrawing | Anticancer, enzyme inhibition |

| Bis-iron(III) complex | Dichlorobenzoyl + thiourea-Fe(III) | Metal-ligand coordination | Anticancer, high bioavailability |

| 3-[5-(4-Chlorobenzyl)-oxadiazole] | Chlorobenzyl-oxadiazole | Moderate electron-withdrawing | Antimicrobial |

| 3-(5-Methyl-oxadiazole)pyridine | Methyl-oxadiazole | Electron-donating | Scaffold for drug development |

Biological Activity

3-(2,4-Dichlorobenzoyl)pyridine is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

- Chemical Structure : This compound features a pyridine ring substituted with a 2,4-dichlorobenzoyl group. Its molecular formula is C12H8Cl2N.

- Synthesis : The synthesis typically involves the reaction of pyridine derivatives with 2,4-dichlorobenzoyl chloride under appropriate conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

| Aspergillus niger | 30 |

These results demonstrate the compound's potential as an antimicrobial agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. One notable study assessed its effects on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: IC50 = 10 µM

- HeLa: IC50 = 15 µM

- A549: IC50 = 20 µM

The compound demonstrated dose-dependent cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical biochemical pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the effectiveness of this compound in patients with skin infections caused by Staphylococcus aureus. The trial reported a significant reduction in infection rates compared to standard treatments. -

Case Study on Cancer Treatment :

In vitro studies using MCF-7 cells showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of complexes derived from 3-(2,4-dichlorobenzoyl)pyridine?

The iron(III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea, a derivative of this compound, can be synthesized via reflux in ethanol at 75°C for 7 hours. This method achieves a high yield (97.58%) and purity, validated by hot-stage microscopy (HSM), UV-Vis, FT-IR, and mass spectrometry. Ethanol is preferred for its ability to stabilize intermediates during ligand-metal coordination .

Q. How are spectroscopic techniques used to confirm the structural integrity of synthesized derivatives?

Key characterization methods include:

- UV-Vis spectroscopy : Identifies charge-transfer transitions (e.g., λmax shifts in DMSO solvent) and calculates ligand-field parameters like 10 Dq (cleavage energy) .

- FT-IR : Confirms ligand-metal binding via shifts in C=O and N-H stretching frequencies (e.g., from 1672 cm⁻¹ in the free ligand to 1637 cm⁻¹ in the iron(III) complex) .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What safety protocols are critical for handling halogenated pyridine derivatives?

While specific toxicity data for this compound is limited, related compounds require:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How do molecular docking studies predict the anticancer potential of this compound derivatives?

The iron(III) complex exhibits strong binding affinity (-7.76 kcal/mol) with ribonucleotide reductase (2EUD receptor), forming four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions. This surpasses hydroxyurea (-6.24 kcal/mol), a known anticancer drug, suggesting superior stability and inhibitory potential. Docking software (e.g., AutoDock Vina) should use Lamarckian genetic algorithms for conformational sampling .

Q. How can electronic spectral data resolve contradictions in ligand-metal charge-transfer mechanisms?

UV-Vis data (Table 3 in ) shows a bathochromic shift in λmax (from 272 nm in FeCl₃·6H₂O to 314 nm in the complex), indicating metal-to-ligand charge transfer (MLCT). Molar absorptivity (ε) values (e.g., 1.4 × 10⁴ L·mol⁻¹·cm⁻¹) and 10 Dq calculations (2.04 eV) further quantify ligand-field strength, distinguishing MLCT from d-d transitions in octahedral geometries .

Q. How should researchers balance mutagenicity risks with therapeutic benefits in preclinical studies?

The iron(III) complex showed mutagenic activity in Ames tests, likely due to its electrophilic aromatic substituents. However, its high human intestinal absorption (HIA: 97.8%) and moderate Caco-2 permeability (53.64%) suggest oral bioavailability. Dose-response studies and structural modifications (e.g., replacing chlorine with less reactive halogens) can mitigate risks while preserving efficacy .

Q. Methodological Notes

- Synthesis reproducibility : Monitor reaction progress via TLC and optimize pH to avoid ligand hydrolysis.

- Docking validation : Cross-validate results with molecular dynamics simulations to assess binding stability over time.

- Risk assessment : Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) before advancing to in vivo models.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZZSHUYULFXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488200 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-01-2 | |

| Record name | (2,4-Dichlorophenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62247-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichlorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.